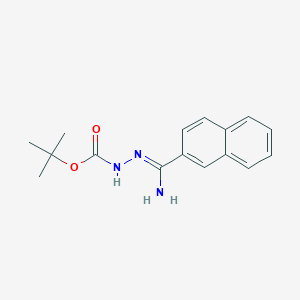

tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes a tert-butyl group and a naphthalene moiety, making it a valuable subject of study in organic chemistry and related disciplines.

準備方法

The synthesis of tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate involves several steps and specific reaction conditionsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds . Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.

化学反応の分析

Deprotection of the tert-Butoxycarbonyl (BOC) Group

The BOC-protected hydrazine moiety undergoes acid-mediated deprotection to yield free hydrazine derivatives. This reaction is critical for subsequent functionalization.

| Reaction Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in CH₂Cl₂ at 0°C for 2 h | Cleavage of the BOC group to generate hydrazine | 70–85% | , |

Mechanism :

-

TFA protonates the BOC group, inducing cleavage and releasing CO₂ and tert-butanol.

-

The resulting hydrazine intermediate can undergo further reactions, such as cyclization or condensation .

Condensation with Carbonyl Compounds

The hydrazine group reacts with aldehydes or ketones to form hydrazones, which are precursors for heterocyclic synthesis.

Key Observations :

-

DMAP accelerates annulation reactions with isothiocyanates by stabilizing zwitterionic intermediates .

-

Microwave irradiation (e.g., 100°C for 10 min) enhances reaction efficiency in DMSO .

Cyclization to Heterocyclic Systems

The compound participates in cyclization reactions to form nitrogen-containing heterocycles, such as triazoles or oxadiazoles.

Mechanistic Notes :

-

Cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on electrophilic carbons .

-

Desulfurization steps are often required for oxadiazoline formation .

Carbamoylation and Urea Formation

Reaction with carbamoyl chlorides generates urea-linked derivatives, expanding pharmacological potential.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Triphosgene, pyridine | CH₂Cl₂, 0°C to RT | Tert-butyl carbamoyl hydrazine | 70–85% |

Synthetic Utility :

Oxidative Transformations

Aerobic oxidation in the presence of DMAP facilitates the formation of acyldiazenes, enabling annulation with isothiocyanates .

Critical Factors :

科学的研究の応用

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent. In medicine, it is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets. In industry, it is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate can be compared with other similar compounds, such as naphthalene derivatives and hydrazinecarboxylate compounds. These compounds share some structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of a tert-butyl group and a naphthalene moiety, which imparts distinct chemical and biological properties .

生物活性

tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate is a chemical compound that has attracted considerable interest in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol, features a unique structure that includes a tert-butyl group and a naphthalene moiety, which may contribute to its biological properties .

Chemical Structure and Properties

| Property | Value |

|---|---|

| CAS Number | 1053655-99-4 |

| Molecular Formula | C16H19N3O2 |

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | tert-butyl N-[(E)-[amino(naphthalen-2-yl)methylidene]amino]carbamate |

| InChI Key | LHDXOEJMEHJTRB-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several steps, including condensation reactions under specific conditions. Common solvents used in the synthesis include dichloromethane and ethanol, often in the presence of catalysts like palladium or copper compounds .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate the activity of certain enzymes and receptors, thereby influencing various cellular processes .

Antioxidant Properties

Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties, which may help in mitigating oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage .

Cytotoxicity and Cell Viability

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance, exposure to different concentrations resulted in varied cell viability rates, indicating its potential as an anticancer agent. The exact mechanism by which it induces cytotoxicity remains to be fully elucidated but is believed to involve apoptosis pathways .

Case Studies

- Study on HepG2 Cells : A study investigated the protective effects of related compounds against tert-butyl hydroperoxide (t-BHP)-induced oxidative stress in HepG2 cells. The findings indicated that these compounds could prevent cell death caused by oxidative agents, suggesting potential therapeutic applications for liver-related diseases .

- Naphthalene Derivatives : Research comparing various naphthalene derivatives demonstrated that structural modifications significantly influence biological activity, including anti-inflammatory and anticancer properties. The presence of hydrazine groups was noted to enhance these effects .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Biological Activity |

|---|---|

| Naphthalene Derivative A | Anticancer |

| Hydrazinecarboxylate Compound B | Antioxidant |

| Tert-butyl Hydrazine Derivative C | Cytotoxic |

特性

CAS番号 |

1053655-99-4 |

|---|---|

分子式 |

C16H19N3O2 |

分子量 |

285.34 g/mol |

IUPAC名 |

tert-butyl N-[(E)-[amino(naphthalen-2-yl)methylidene]amino]carbamate |

InChI |

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-18-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H2,17,18)(H,19,20) |

InChIキー |

LHDXOEJMEHJTRB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NN=C(C1=CC2=CC=CC=C2C=C1)N |

異性体SMILES |

CC(C)(C)OC(=O)N/N=C(\C1=CC2=CC=CC=C2C=C1)/N |

正規SMILES |

CC(C)(C)OC(=O)NN=C(C1=CC2=CC=CC=C2C=C1)N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。